molecular formula C11H11NO2 B1611872 3-Ethyl-1H-indole-2-carboxylic acid CAS No. 92287-88-2

3-Ethyl-1H-indole-2-carboxylic acid

Cat. No.: B1611872
CAS No.: 92287-88-2
M. Wt: 189.21 g/mol
InChI Key: XOALTXJYIZPUCD-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis of Indole Derivatives

The synthesis of 3-substituted indoles, including those derived from "3-Ethyl-1H-indole-2-carboxylic acid," plays a critical role in the development of biologically active compounds. For example, Shirakawa and Kobayashi (2006) demonstrated the use of carboxylic acid catalyzed aza-Friedel-Crafts reactions in water for synthesizing various 3-substituted indoles, highlighting an efficient method for generating compounds with potential biological activity (Shirakawa & Kobayashi, 2006).

Catalyst Support Materials

Indole derivatives have been utilized in the development of catalyst support materials. Wu et al. (2015) copolymerized indole-6-carboxylic acid with 3,4-ethylenedioxythiophene to create platinum catalyst supports for methanol oxidation, showcasing the material's excellent catalytic activity and potential for application in fuel cell technology (Wu et al., 2015).

Chemical Synthesis and Environmental Applications

Yoo et al. (2012) developed a base-mediated carboxylation method for indole derivatives with carbon dioxide under atmospheric pressure, presenting a straightforward approach for preparing indole-3-carboxylic acids. This method is significant for incorporating carbon dioxide into organic molecules, potentially contributing to carbon capture and utilization strategies (Yoo et al., 2012).

Electrocatalysis and Energy Conversion

The development of non-precious oxygen reduction catalysts for energy applications has also benefited from indole derivatives. Yu et al. (2014) reported on the synthesis of carbon-supported polyindole-5-carboxylic acid bonded with a copper complex, demonstrating its effectiveness as an oxygen reduction catalyst with excellent stability and catalytic activity, crucial for energy conversion technologies (Yu et al., 2014).

Medicinal Chemistry

Indole derivatives, including those related to "this compound," have been explored for their therapeutic potential. Lehr et al. (2001) synthesized derivatives of 1-[2-(4-carboxyphenoxy)ethyl]-3-dodecanoylindole-2-carboxylic acid, evaluating their ability to inhibit cytosolic phospholipase A2, which is important for developing anti-inflammatory drugs (Lehr et al., 2001).

Safety and Hazards

The safety information for “3-Ethyl-1H-indole-2-carboxylic acid” indicates that it is classified under Acute Tox. 4 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has a hazard statement of H302 and a signal word of "Warning" .

Biochemical Analysis

Biochemical Properties

Indole derivatives are known to interact with multiple receptors, which makes them useful in developing new therapeutic derivatives

Cellular Effects

Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 3-Ethyl-1H-indole-2-carboxylic acid may influence cell function, cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Properties

IUPAC Name

3-ethyl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-2-7-8-5-3-4-6-9(8)12-10(7)11(13)14/h3-6,12H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOALTXJYIZPUCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70599911
Record name 3-Ethyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92287-88-2
Record name 3-Ethyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How do 3-Ethyl-1H-indole-2-carboxylic acid derivatives interact with the CB1 receptor, and what are the downstream effects?

A1: These compounds act as allosteric modulators, binding to a site distinct from the orthosteric site where cannabinoid agonists like CP 55,940 bind [, , ]. While they enhance agonist binding affinity [], they function as insurmountable antagonists, reducing the maximum efficacy of agonists in G protein-mediated signaling pathways []. Notably, they can induce receptor internalization and activate ERK signaling independently of Gi protein activation, demonstrating ligand-biased signaling [].

Q2: What is the impact of structural modifications to the this compound scaffold on CB1 receptor activity?

A2: Research has shown that specific structural features are crucial for the allosteric modulation of CB1 receptors. For instance, the 5-chloro substitution on the indole ring, as seen in Org 27569 (5-chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-yl-phenyl)-ethyl]-amide), contributes to its ability to increase CP 55,940 binding affinity []. Additionally, the piperidine ring nitrogen in Org 27569 interacts electrostatically with the lysine residue K3.28192 on the CB1 receptor, which is important for its inverse agonist activity []. Modifications to these key structural features can significantly impact the compound's binding affinity, functional activity, and selectivity for the CB1 receptor.

Q3: Have computational methods been employed to study these compounds and their interactions with the CB1 receptor?

A3: Yes, computational studies, including molecular dynamics simulations and normal mode analysis, have been conducted to understand the structural and dynamic interactions of these compounds, specifically Org 27569, with the CB1 receptor []. These studies provide insights into the molecular mechanisms underlying their allosteric modulation, such as conformational changes induced upon binding. Such computational approaches are valuable for the rational design of novel CB1 allosteric modulators with tailored pharmacological profiles.

Q4: What are the implications of ligand-biased signaling observed with compounds like Org 27569 for potential therapeutic applications?

A4: The discovery of ligand-biased signaling at the CB1 receptor, where compounds like Org 27569 can selectively activate downstream pathways (e.g., ERK signaling) while inhibiting others (e.g., G protein coupling), opens up exciting possibilities for developing more targeted therapies [, ]. This selectivity could potentially lead to drugs with improved efficacy and fewer adverse effects compared to traditional CB1 ligands. Future research should focus on identifying and characterizing compounds that bias signaling toward specific therapeutically relevant pathways while minimizing undesirable effects.

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